molecular formula C7H4ClF3 B1591773 5-(Chloromethyl)-1,2,3-trifluorobenzene CAS No. 732306-27-3

5-(Chloromethyl)-1,2,3-trifluorobenzene

Cat. No.: B1591773
CAS No.: 732306-27-3
M. Wt: 180.55 g/mol
InChI Key: ALUFGPFDDJIQCW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2,3-trifluorobenzene is an organic compound characterized by the presence of a chloromethyl group and three fluorine atoms attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

5-(Chloromethyl)-1,2,3-trifluorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.

    Medicine: Fluorinated compounds derived from this compound are investigated for their potential as diagnostic agents in medical imaging techniques such as positron emission tomography (PET).

    Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1,2,3-trifluorobenzene typically involves the chloromethylation of 1,2,3-trifluorobenzene. This reaction is often carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-1,2,3-trifluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include methyl derivatives.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,2,3-trifluorobenzene involves its interaction with various molecular targets. The presence of the electronegative fluorine atoms and the reactive chloromethyl group allows the compound to participate in a range of chemical reactions. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity.

Comparison with Similar Compounds

  • 5-(Chloromethyl)-2-methoxybenzaldehyde
  • 5-(Chloromethyl)-2-hydroxybenzaldehyde
  • 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 5-(Chloromethyl)-1,2,3-trifluorobenzene is unique due to the presence of three fluorine atoms on the benzene ring. This structural feature imparts distinct electronic properties, making it more reactive in certain chemical transformations. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, which can be advantageous in various applications.

Properties

IUPAC Name

5-(chloromethyl)-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUFGPFDDJIQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590730
Record name 5-(Chloromethyl)-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732306-27-3
Record name 5-(Chloromethyl)-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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